Cas no 1899342-50-7 (1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid)

1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid
- 1899342-50-7
- EN300-28286368
- 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid
-
- インチ: 1S/C10H13F3N2O4/c11-10(12,13)9(19)14-4-7(16)15-3-1-2-6(5-15)8(17)18/h6H,1-5H2,(H,14,19)(H,17,18)
- InChIKey: NLWPIIFFGBXNGK-UHFFFAOYSA-N
- SMILES: FC(C(NCC(N1CCCC(C(=O)O)C1)=O)=O)(F)F
計算された属性
- 精确分子量: 282.08274139g/mol
- 同位素质量: 282.08274139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- XLogP3: 0.2
1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286368-0.25g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 0.25g |
$617.0 | 2023-09-08 | ||
Enamine | EN300-28286368-0.1g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 0.1g |
$591.0 | 2023-09-08 | ||
Enamine | EN300-28286368-1.0g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-28286368-2.5g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 2.5g |
$1315.0 | 2023-09-08 | ||
Enamine | EN300-28286368-10.0g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 10g |
$2884.0 | 2023-05-24 | ||
Enamine | EN300-28286368-0.5g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 0.5g |
$645.0 | 2023-09-08 | ||
Enamine | EN300-28286368-1g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 1g |
$671.0 | 2023-09-08 | ||
Enamine | EN300-28286368-5.0g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-28286368-0.05g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 0.05g |
$563.0 | 2023-09-08 | ||
Enamine | EN300-28286368-5g |
1-[2-(trifluoroacetamido)acetyl]piperidine-3-carboxylic acid |
1899342-50-7 | 5g |
$1945.0 | 2023-09-08 |
1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acidに関する追加情報
Introduction to 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic Acid (CAS No. 1899342-50-7)
1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid, identified by its CAS number 1899342-50-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a piperidine ring and a trifluoroacetamide functional group. The presence of these structural elements imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The piperidine moiety is a six-membered heterocyclic amine that is commonly found in many biologically active molecules. Its ability to mimic the binding pockets of enzymes and receptors makes it a preferred structural component in drug design. On the other hand, the trifluoroacetamide group introduces fluorine atoms into the molecule, which can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. These characteristics have made 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced pharmacological properties. Fluorine atoms can influence various aspects of drug molecules, including their solubility, bioavailability, and resistance to enzymatic degradation. The incorporation of trifluoroacetamide into the piperidine backbone of 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid not only enhances its chemical stability but also provides a versatile platform for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the compound's biological activity and therapeutic potential.
One of the most compelling aspects of 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid is its potential application in the treatment of various diseases. Current research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. Additionally, its structural features suggest that it could interact with targets relevant to neurological disorders, such as Alzheimer's disease and Parkinson's disease. These potential applications are supported by preliminary in vitro studies that have demonstrated promising biological activity.
The synthesis of 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the piperidine ring followed by the introduction of the trifluoroacetamide group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve the desired molecular structure. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.
From a regulatory perspective, 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid must undergo rigorous testing to meet safety and efficacy standards before it can be considered for clinical use. This includes toxicological studies to assess its potential side effects and pharmacokinetic evaluations to determine how it is metabolized and excreted by the body. Such studies are essential for ensuring that the compound is safe for human consumption and can be developed into a viable therapeutic option.
The role of computational chemistry in the study of 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. This information is invaluable for designing experiments and optimizing drug candidates. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce the time and cost associated with traditional experimental methods.
In conclusion, 1-2-(trifluoroacetamido)acetylpiperidine-3-carboxylic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a piperidine ring and trifluoroacetamide group provides a versatile scaffold for drug design, while its fluorinated nature enhances its pharmacological properties. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a crucial role in the development of novel treatments for various diseases.
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